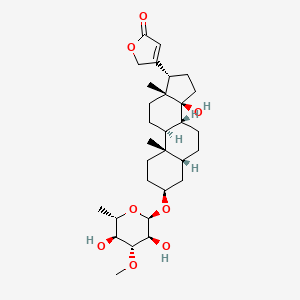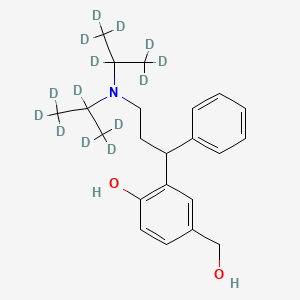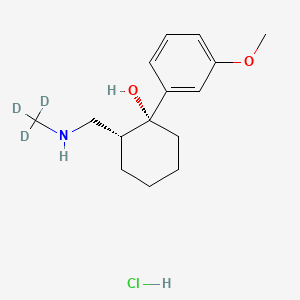
17alpha-Neriifolin
Overview
Description
17alpha-Neriifolin is a type of compound classified under steroids . It is sourced from the herbs of Nerium indicum Mill . It is a powder in physical form and has a molecular formula of C30H46O8 . Its molecular weight is 534.7 g/mol .
Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 534.7 g/mol . Its density and boiling point are not specified in the search results.
Scientific Research Applications
Anti-Cancer Activities
- 17βH-Neriifolin, a compound related to 17alpha-Neriifolin, exhibits significant anti-cancer properties. It has been isolated from the leaves of Cerbera odollam and tested against various cancer cell lines, including breast, colorectal, ovarian, and skin cancers. The compound induces apoptosis in cancer cells in a dose-dependent manner and binds to the Na+,K+-ATPase, a mechanism that could be crucial in its anti-cancer effects (Yunos et al., 2019).
- Another study on neriifolin from Cerbera manghas L. seeds demonstrated its ability to inhibit the viability of human hepatocellular carcinoma HepG2 cells, inducing cell cycle arrest and apoptosis. This finding suggests its potential as a therapeutic agent for hepatocellular carcinoma (Zhao et al., 2011).
Insecticidal and Antifeedant Activity
- Neriifolin has been identified as an effective toxicant and feeding deterrent against various agricultural pests, including the striped cucumber beetle, Japanese beetle, and codling moth. Its application has shown systemic action and provides protection to plants, indicating its potential use in agricultural pest control (Reed et al., 1982).
Neuroprotection in Ischemic Stroke
- A study identified neriifolin as a neuroprotective agent in ischemic stroke. This cardiac glycoside showed delayed therapeutic potential and protection in animal models of hypoxia/ischemia and transient focal ischemia. These findings highlight the potential of neriifolin and related compounds in treating ischemic stroke (Wang et al., 2006).
Dopaminergic Neuronal Survival
- Research on zebrafish revealed that neriifolin impairs the survival of dopaminergic neurons, which could have implications in Parkinson's disease research. This effect appears to be mediated through ATP1A3 inhibition, oxidative stress, and p53 pathways (Sun et al., 2012).
Mechanism of Action
Target of Action
17alpha-Neriifolin, a cardiac glycoside, primarily targets cancer cells . It has been found to be active in the SKOV-3 ovarian cancer cell line . The compound’s primary targets include proteins such as vimentin (VIM), pyruvate kinase, muscle (PKM), heterogeneous nuclear ribonucleoprotein A1 (HNRNPA1), and transgelin (TAGLN1) . These proteins play a crucial role in the apoptotic signaling pathways .
Mode of Action
This compound interacts with its targets, leading to changes in the cell’s biochemical pathways . It induces apoptosis in cancer cells in a dose-dependent manner . The compound’s interaction with its targets results in the alteration of protein expression patterns, which can lead to modifications in apoptotic signaling pathways .
Biochemical Pathways
This compound affects several biochemical pathways, leading to downstream effects such as apoptosis . The compound’s interaction with its targets alters the expression of proteins involved in apoptosis, such as over-expression of anti-apoptotic proteins (e.g., Bcl-2, IAPs, and FLIP) and/or suppression or mutation of pro-apoptotic proteins (e.g., Bax, Apaf-1, caspase 8, and death receptors) .
Pharmacokinetics
It is known that the compound’s anti-proliferative activity is dependent on the 17beta configuration . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by its molecular configuration .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . This is achieved through the compound’s interaction with its targets and the subsequent alteration of apoptotic signaling pathways . The compound has been found to be active with IC50 values of 0.01±0.001 in the SKOV-3 ovarian cancer cell line .
Biochemical Analysis
Cellular Effects
The cellular effects of 17alpha-Neriifolin are not well-studied. Related compounds with the 17beta configuration have been shown to have significant effects on cells. For example, 17betaH-neriifolin has been found to cause apoptosis in SKOV-3 ovarian cancer cells in a dose-dependent manner .
Molecular Mechanism
It is known that the 17beta configuration is critical for the anti-proliferative activity of these compounds . This suggests that the orientation of the hydroxyl group at the 17 position plays a crucial role in the interaction of these compounds with their molecular targets.
Properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17S)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18+,19-,20-,21-,22+,24-,25-,26+,27-,28-,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUNMTHWNSJUOG-SIMHPCIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@H]5C6=CC(=O)OC6)O)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B602730.png)
![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602733.png)
![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602734.png)







